molecular formula C30H40P2 B12879767 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl

2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl

Cat. No.: B12879767
M. Wt: 462.6 g/mol
InChI Key: DWOJDAKIMKTYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl is a diphosphine ligand featuring a biphenyl backbone substituted at the 2,2'-positions with methyl-linked 9-phosphabicyclo[4.2.1]nonane groups. The bicyclo[4.2.1]nonane framework introduces a rigid, three-dimensional structure, where phosphorus occupies the bridgehead position. This architecture imparts unique steric and electronic properties, making the ligand suitable for coordination chemistry and catalytic applications.

The compound is distinct from other phosphabicyclo derivatives due to its bridge composition (4.2.1 vs. common 3.3.1 systems) and methyl linkers, which influence its coordination behavior and metal-ligand interactions .

Properties

Molecular Formula

C30H40P2

Molecular Weight

462.6 g/mol

IUPAC Name

9-[[2-[2-(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)phenyl]phenyl]methyl]-9-phosphabicyclo[4.2.1]nonane

InChI

InChI=1S/C30H40P2/c1-7-15-29(23(9-1)21-31-25-11-3-4-12-26(31)18-17-25)30-16-8-2-10-24(30)22-32-27-13-5-6-14-28(32)20-19-27/h1-2,7-10,15-16,25-28H,3-6,11-14,17-22H2

InChI Key

DWOJDAKIMKTYEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)P2CC3=CC=CC=C3C4=CC=CC=C4CP5C6CCCCC5CC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diyldimethanol with 9-phosphabicyclo[4.2.1]nonane. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphine derivatives .

Scientific Research Applications

2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs with Varied Bicyclo Systems

  • 2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl (CAS 525602-69-1): Differs in bicyclo ring structure ([3.3.1] vs. [4.2.1]), altering bridge lengths and steric bulk. Applications: Used in platinum complexes for structural studies, highlighting adaptability in forming stable metal-ligand bonds .
  • 2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl (CAS 192866-64-1): Replaces phosphabicyclo groups with dicyclohexylphosphine (DCP) moieties. DCP lacks the rigid bicyclic structure, offering greater conformational flexibility but less steric control. Electronic Effects: DCP’s electron-donating properties may differ due to the absence of strained bicyclo systems .

Non-Bicyclic Diphosphine Ligands

  • Ph₂P(C₁₈H₁₂)PPh₂: A simpler diphosphine with phenyl groups directly attached to the biphenyl core. Applications: Common in catalysis but less effective in reactions requiring extreme steric protection .

Boron-Containing Bicyclo Derivatives

  • 9-Borabicyclo[3.3.1]nonane Derivatives: Replaces phosphorus with boron, fundamentally altering reactivity (e.g., Lewis acidity vs. phosphorus’s lone pair availability). Highlights the critical role of heteroatom choice in bicyclo frameworks for tuning electronic properties .

Key Comparative Parameters

Parameter Target Compound ([4.2.1]) [3.3.1] Analog (CAS 525602-69-1) DCP Derivative (CAS 192866-64-1)
Bicyclo Structure 4.2.1 3.3.1 N/A
Steric Bulk High Moderate Low
Electronic Donation Moderate (P-centered) Similar Stronger (flexible DCP)
Rigidity High Moderate Low
Catalytic Applications Specialized Broad Broad

Research Findings and Implications

  • Coordination Chemistry : The rigid [4.2.1] system in the target compound likely enforces specific bite angles in metal complexes, enhancing selectivity in catalytic cycles (e.g., asymmetric hydrogenation) compared to flexible ligands .
  • Steric Shielding : The bicyclo[4.2.1] framework may better stabilize reactive metal centers, preventing unwanted side reactions in cross-coupling or oxidation processes.
  • Synthetic Challenges : The synthesis of phosphabicyclo[4.2.1] derivatives requires precise control to maintain bridge integrity, contrasting with more straightforward routes for DCP-based ligands .

Biological Activity

2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl is a complex organophosphorus compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core substituted with two phosphabicyclo[4.2.1]nonane groups. This structure contributes to its unique reactivity and interaction with biological systems.

PropertyValue
IUPAC Name2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl
Molecular FormulaC22H28P2
Molecular Weight366.42 g/mol
CAS NumberNot available

The biological activity of 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl is primarily attributed to its ability to interact with various biomolecules through the phosphorus atom in its structure. This interaction can lead to:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of phosphorus may endow the compound with antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Recent studies have investigated the biological effects of related compounds in the phosphabicyclo family, providing insights into the potential activities of 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl.

Anticancer Activity

A study examining similar phosphabicyclo compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction through caspase activation pathways.

Antimicrobial Properties

Research has indicated that organophosphorus compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The efficacy is believed to stem from disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer properties of structurally similar compounds to 2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl revealed that these compounds significantly reduced cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines by over 70% at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity

In another study, derivatives of phosphabicyclo compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating promising antimicrobial potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.